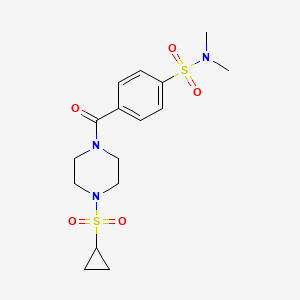
N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has multiple methoxy groups (-OCH3) and a carboxamide group (-CONH2) attached to the pyrimidine ring. The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has methoxy and carboxamide functional groups attached to it. These groups can participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxamide group might participate in hydrolysis reactions, and the methoxy groups could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Thermal Studies
Pyrimidine derivatives, such as N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, have been studied for various pharmaceutical applications. For instance, Vyas, Pansuriya, Naliapara, & Joshi (2013) synthesized n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, a related compound, and conducted spectroscopic, thermal, and dielectric studies. They observed stability up to 150°C and detailed the molecular structure through 1H-NMR spectroscopy and dielectric studies (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Potential Biological Applications
Research into similar compounds has revealed potential biological applications. Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives and evaluated their antimicrobial activities, finding significant inhibition of bacterial and fungal growth (Akbari et al., 2008).
Synthesis Techniques
The synthesis techniques for these compounds are also of interest. Gein, Zamaraeva, & Dmitriev (2018) reported on the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, achieving moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).
Crystal Structure Analysis
Begum & Vasundhara (2009) described the preparation and crystal structure analysis of related dihydropyrimidine derivatives, providing insights into their molecular structure (Begum & Vasundhara, 2009).
Precursor for Synthesis of Derivatives
Suwito, Kurnyawaty, Susetyo, Azizah, Haq, Kristanti, & Indriani (2019) synthesized dihydropyrimidine derivatives and highlighted their potential as precursors for a wide range of derivatives (Suwito et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-15-8-7-14(27-2)11-17(15)29-4)20(25-22(31)23-12)13-6-9-16(28-3)18(10-13)30-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYAIVBYVLQUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2462846.png)

![N-(3,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2462850.png)
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2462851.png)

![2-amino-4,6-dibenzyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2462855.png)


![2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2462862.png)
![[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2462864.png)

